
TBK1/IKKepsilon-IN-5
Overview
Description
TBK1/IKKepsilon-IN-5 is a small molecule inhibitor that targets TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε). These kinases play crucial roles in the regulation of immune responses, particularly in the production of type I interferons and other inflammatory cytokines. TBK1 and IκB kinase epsilon are involved in various cellular processes, including antiviral responses, autophagy, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TBK1/IKKepsilon-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Kinase Inhibition Mechanisms of TBK1/IKKε Inhibitors
TBK1 and IKKε share structural homology and overlapping substrate specificity. Inhibitors like BX-795 , MRT67307 , and amlexanox target their kinase domains through ATP-competitive binding or allosteric modulation . Key findings include:
Chemical Interactions and Structural Insights
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ATP-binding site engagement : Inhibitors like BX-795 bind to the ATP pocket via hydrogen bonding with residues such as Met96 and Glu165 in TBK1 .
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Allosteric modulation : Compounds such as idronoxil (IDX) inhibit TBK1/IKKε by disrupting dimerization interfaces, preventing STING/TRAF3 recruitment . Computational modeling shows IDX binds between TBK1 monomers, destabilizing kinase activation .
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Selectivity profiles : Pyrimidine-based inhibitors (e.g., SR8185 , 200A ) exhibit >100-fold selectivity over IKKα/β and JNK kinases due to hydrophobic interactions with TBK1’s unique P-loop .
Phosphorylation Inhibition
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TBK1/IKKε inhibitors block Ser172 autophosphorylation , a critical step for kinase activation . For example, BX-795 reduces IRF3 phosphorylation (IC₅₀ = 10 nM) and NF-κB signaling in TLR3/4 pathways .
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Substrate specificity :
Enzymatic Kinetics
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ATP competition : BX-795 exhibits mixed-type inhibition with ATP (Kₘ = 39 μM for TBK1) .
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Catalytic efficiency : Inhibitors like MRT67307 reduce kₐₜ/Kₘ by 90% for TBK1-mediated STING phosphorylation .
Cellular and Preclinical Effects
Synthetic Routes and SAR
Scientific Research Applications
TBK1/IKKepsilon-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the roles of TBK1 and IκB kinase epsilon in various chemical reactions and pathways.
Biology: Employed in research to understand the molecular mechanisms of immune responses, autophagy, and cell signaling.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TBK1 and IκB kinase epsilon
Mechanism of Action
TBK1/IKKepsilon-IN-5 exerts its effects by inhibiting the catalytic activity of TBK1 and IκB kinase epsilon. This inhibition blocks the phosphorylation of downstream targets, such as interferon regulatory factors 3 and 7, which are essential for the production of type I interferons and other inflammatory cytokines. By targeting these kinases, this compound can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to TBK1/IKKepsilon-IN-5 in terms of their target and mechanism of action. These include:
Amlexanox: A dual inhibitor of TBK1 and IκB kinase epsilon, used in research for its anti-inflammatory and anti-cancer properties.
BX795: Another dual inhibitor that targets TBK1 and IκB kinase epsilon, known for its role in modulating immune responses.
MRT67307: A small molecule inhibitor that specifically targets TBK1 and IκB kinase epsilon, used in studies related to inflammation and immune signaling
Uniqueness
This compound is unique in its specific binding affinity and selectivity for TBK1 and IκB kinase epsilon. This selectivity allows for more precise modulation of these kinases’ activities, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
Introduction
TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are critical components of the innate immune response, particularly in the regulation of type I interferon (IFN) production. Their biological activities have implications not only in antiviral immunity but also in various diseases, including cancer and inflammatory conditions. This article explores the biological activity of the compound TBK1/IKKepsilon-IN-5, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
TBK1 and IKKε Functionality
Both TBK1 and IKKε are serine/threonine kinases that play pivotal roles in immune signaling pathways. Upon activation by pathogen-associated molecular patterns (PAMPs), they phosphorylate transcription factors such as interferon regulatory factor 3 (IRF3) and IRF7, leading to the transcriptional upregulation of type I IFNs .
- TBK1 : Primarily mediates IRF3/7 activation and NF-κB signaling, crucial for inflammatory cytokine production.
- IKKε : Functions similarly but is also implicated in oncogenesis and adaptive immunity.
Both kinases exhibit functional redundancy, meaning that if one is inhibited or deficient, the other can often compensate to maintain immune responses .
This compound
The compound this compound is a small molecule inhibitor designed to selectively inhibit the activities of TBK1 and IKKε. Research indicates that this compound can modulate inflammatory responses by inhibiting the phosphorylation of key substrates involved in immune signaling pathways.
Antiviral Response
TBK1 and IKKε are essential for effective antiviral responses. They are activated by various viral infections, leading to enhanced production of type I IFNs. Studies have shown that inhibition of TBK1 results in diminished IFN responses, particularly when both TBK1 and IKKε are inhibited simultaneously .
Cancer Implications
The role of TBK1 in cancer has been extensively studied. It has been identified as a potential therapeutic target due to its involvement in promoting cell proliferation and survival in certain cancers. For instance, TBK1 is essential for the survival of KRAS-mutant non-small cell lung cancer (NSCLC) cells . Inhibition of TBK1 using compounds like this compound may suppress tumor growth by inducing apoptosis in cancer cells.
Inflammatory Diseases
In addition to its role in cancer, TBK1 has been implicated in various inflammatory diseases. Its activity can lead to excessive production of inflammatory cytokines, contributing to conditions such as autoimmune diseases . The modulation of TBK1 activity through inhibitors like this compound holds promise for therapeutic strategies aimed at controlling inflammation.
Case Studies
Several studies have investigated the effects of inhibiting TBK1 and IKKε:
- Study 1 : In a model of viral infection, inhibition of TBK1 with this compound resulted in reduced IFN production, highlighting its role in antiviral immunity .
- Study 2 : A study on breast cancer cells demonstrated that targeting IKKε with this compound led to decreased cell proliferation and increased apoptosis, suggesting a potential application in cancer therapy .
Data Table: Effects of this compound on Cellular Processes
Cellular Process | Effect of Inhibition with this compound |
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Type I IFN Production | Decreased |
Cancer Cell Survival | Decreased |
Inflammatory Cytokine Production | Decreased |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate the inhibitory activity of TBK1/IKKepsilon-IN-5 against its targets?
- Methodological Answer : Use kinase activity assays (e.g., ADP-Glo™ Kinase Assay) to quantify inhibition rates. Include positive controls (e.g., known inhibitors) and negative controls (e.g., DMSO-only treatments). Validate specificity via selectivity profiling against a panel of related kinases. Replicate experiments at least three times to ensure statistical significance .
Q. How can researchers optimize in vitro assay conditions for this compound to ensure reproducibility?
- Methodological Answer : Standardize buffer composition (pH, ionic strength), enzyme-substrate ratios, and incubation times. Pre-treat cell lysates with phosphatase inhibitors if studying phosphorylation-dependent pathways. Document all parameters in supplementary materials to enable replication .
Q. What evidence supports the structural identity and purity of this compound in synthetic batches?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. Quantify purity via HPLC with UV/Vis detection (>95% purity threshold). Cross-reference spectral data with published literature for validation .
Q. Which cell-based models are most appropriate for studying this compound’s anti-inflammatory effects?
- Methodological Answer : Employ immortalized macrophage lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) stimulated with LPS/IFN-γ. Measure downstream markers (e.g., phosphorylated IRF3, cytokine secretion via ELISA) to confirm target engagement .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different disease models be reconciled?
- Methodological Answer : Conduct meta-analysis of dose-response curves across studies, noting variations in cell type, assay endpoints, and pharmacokinetic parameters. Use combinatorial approaches (e.g., transcriptomics/proteomics) to identify context-dependent signaling crosstalk .
Q. What strategies mitigate off-target effects when administering this compound in vivo?
- Methodological Answer : Perform pharmacokinetic profiling to assess tissue distribution and metabolite formation. Use conditional knockout models (e.g., myeloid-specific TBK1−/− mice) to isolate compound-specific effects. Pair with proteome-wide affinity pulldown assays to identify unintended binding partners .
Q. How do researchers design experiments to evaluate synergistic effects between this compound and other kinase inhibitors?
- Methodological Answer : Apply factorial design experiments with varying inhibitor concentrations. Calculate combination indices (e.g., Chou-Talalay method) to quantify synergy/antagonism. Validate findings in 3D co-culture systems mimicking tumor microenvironments or chronic inflammation .
Q. What computational tools are effective for predicting this compound’s binding dynamics under physiological conditions?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) with explicit solvent models to assess binding stability. Compare with cryo-EM structures of TBK1/IKKε complexes. Validate predictions via mutagenesis studies targeting key binding residues .
Q. How should discrepancies between in vitro IC50 and in vivo ED50 values be investigated?
- Methodological Answer : Analyze bioavailability (e.g., plasma protein binding, metabolic stability) and tissue penetration using LC-MS/MS. Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps. Test prodrug derivatives to improve bioavailability .
Q. What criteria determine the suitability of this compound for long-term toxicity studies?
- Methodological Answer : Conduct subacute toxicity assays in rodents (28-day dosing) with histopathological evaluation of major organs. Monitor biomarkers of hepatic/renal function. Compare with structurally related compounds to infer class-specific liabilities .
Q. Data Analysis & Interpretation
Q. How are dose-response curves for this compound analyzed to account for non-linear kinetics?
- Methodological Answer : Use four-parameter logistic regression (e.g., GraphPad Prism) to calculate Hill slopes and EC50 values. Apply Akaike’s Information Criterion (AIC) to compare sigmoidal vs. non-sigmoidal models. Report confidence intervals for all fitted parameters .
Q. What statistical methods address variability in high-content screening data for this compound?
- Methodological Answer : Normalize data using Z-score or robust z’-factor to minimize plate-to-plate variability. Apply mixed-effects models to account for batch effects. Use false discovery rate (FDR) correction for multiplexed assays .
Q. How can researchers differentiate between on-target and off-target transcriptional changes induced by this compound?
- Methodological Answer : Perform RNA-seq in parallel with CRISPR-mediated TBK1/IKKε knockout cells. Use gene set enrichment analysis (GSEA) to identify overlapping pathways. Validate with rescue experiments (e.g., overexpression of wild-type vs. kinase-dead mutants) .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure ethical use of animal models in this compound studies?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Minimize cohort sizes via power analysis. Use non-invasive imaging (e.g., bioluminescence) to reduce endpoint sacrifices. Include sham-treated controls to distinguish drug effects from procedural stress .
Q. How do researchers validate the reproducibility of this compound’s effects across independent laboratories?
Properties
IUPAC Name |
2-(oxan-4-yloxy)-5-[4-[4-[4-(oxetan-3-yl)piperazin-1-yl]anilino]-1,3,5-triazin-2-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFLAQHGHBIFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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